N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide
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Overview
Description
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide is a synthetic organic compound that features a unique structure combining an indene moiety with an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dihydro-1H-indene and but-2-ynoic acid.
Formation of Intermediate: The indene derivative is first reacted with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Amidation: The resulting intermediate is then subjected to amidation with but-2-ynoic acid or its derivatives under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne group, potentially converting it to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, particularly at the alkyne or indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents like bromine (Br2) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its alkyne group can participate in click chemistry, making it useful for the synthesis of polymers and advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene moiety can provide hydrophobic interactions, while the alkyne group can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1H-inden-5-yl)acetamide: This compound shares the indene moiety but lacks the alkyne group, making it less versatile in chemical reactions.
1H-Indene, 2,3-dihydro-1,3-dimethyl-: Another indene derivative, but with different substituents, leading to different chemical properties and applications.
Uniqueness
N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide is unique due to the presence of both an indene moiety and an alkyne group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-5-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-3-5-15(17)16-11(2)13-9-8-12-6-4-7-14(12)10-13/h8-11H,4,6-7H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQLOOJLYMYMAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC2=C(CCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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